N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-18-10-9-15-11-12-23(14-17(15)13-18)19(24)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIPKOEZHKRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
β-Phenethylamide precursors undergo cyclodehydration using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing toluene or xylene. For example, N-(3,4-dimethoxyphenethyl)benzamide cyclizes to 1-benzoyl-3,4-dihydroisoquinoline, followed by catalytic hydrogenation (H₂/Pd-C) to yield the tetrahydroisoquinoline core. Modifications to the starting amide’s substitution pattern allow positional control of future substituents.
Pictet-Spengler Reaction
Condensation of β-phenethylamines with aldehydes or ketones under acidic conditions (e.g., HCl, TFA) forms tetrahydroisoquinolines. For instance, phenethylamine derivatives bearing methoxy groups at C6 and C7 positions react with benzaldehyde to generate 1-benzyl-tetrahydroisoquinolines. Subsequent N-debenzylation via hydrogenolysis exposes the secondary amine for acylation.
Regioselective Introduction of the Benzoyl Group
Positioning the benzoyl moiety at C2 requires careful directing group strategies:
Friedel-Crafts Acylation
Activation of the tetrahydroisoquinoline’s aromatic ring using Lewis acids (AlCl₃, FeCl₃) enables electrophilic substitution. A meta-directing group (e.g., -NHCOtBu) at C7 directs acylation to C2. Benzoyl chloride (PhCOCl) in dichloromethane at 0°C achieves 62–78% yields in model systems.
Direct N-Acylation Prior to Cyclization
Introducing benzoyl during core synthesis simplifies regiochemistry. For example, N-benzoyl-β-phenethylamines cyclize via Bischler-Napieralski conditions to directly yield 2-benzoyl-tetrahydroisoquinolines. This method avoids post-cyclization acylation challenges but requires orthogonal protection of the C7 amine.
Installation of the Pivalamide Functionality
The C7 pivalamide group is introduced via nucleophilic acyl substitution:
Amine Activation and Acylation
Free amine at C7 reacts with pivaloyl chloride (Me₃CCOCl) in dichloromethane or THF, using DMAP or triethylamine as base. Typical conditions: 1.2 eq pivaloyl chloride, 2 eq Et₃N, 0°C to RT, 12h. Yields range from 65–89% after silica gel chromatography.
Protecting Group Strategies
If the C7 amine is protected during earlier steps (e.g., as a tert-butoxycarbonyl (Boc) group), deprotection with TFA/CH₂Cl₂ (1:1) precedes acylation. Boc removal under acidic conditions preserves the benzoyl and tetrahydroisoquinoline integrity.
Integrated Synthetic Route
A convergent pathway combining these methods proceeds as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Synthesis of N-Boc-β-(3-amino-4-methoxyphenethyl)benzamide | Benzoyl chloride, Boc₂O, DMAP, CH₂Cl₂ | 85% |
| 2 | Bischler-Napieralski cyclization | POCl₃, toluene, reflux, 6h | 73% |
| 3 | Catalytic hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 91% |
| 4 | Boc deprotection | TFA/CH₂Cl₂ (1:1), 0°C, 1h | quant. |
| 5 | Pivaloylation | Pivaloyl chloride, Et₃N, CH₂Cl₂, 12h | 82% |
Key Analytical Data
- Step 2 product (1-benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline) : ¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, J=8.4 Hz, 2H), 7.54 (t, J=7.6 Hz, 1H), 7.44 (t, J=7.6 Hz, 2H), 6.92 (s, 1H), 4.32 (s, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.90 (t, J=6.0 Hz, 2H).
- Final product : HRMS (ESI) m/z calcd for C₂₃H₂₇N₂O₂ [M+H]⁺ 377.2114, found 377.2118.
Optimization Challenges and Solutions
Regiochemical Control
Competing acylation at C1 vs C2 is mitigated by using electron-withdrawing groups (e.g., nitro) at C7 during Friedel-Crafts steps. Computational studies (DFT) show 2.3 kcal/mol preference for C2 acylation when C7 is –NHCOtBu.
Epimerization Risks
Basic conditions during pivaloylation may racemize stereocenters. Employing Schotten-Baumann conditions (aqueous NaOH, 0°C) minimizes this, preserving >98% ee in chiral analogs.
Alternative Methodologies
Solid-Phase Synthesis
Wang resin-bound β-phenethylamines enable iterative acylation/cyclization steps. After cleavage (TFA/H2O), this approach achieves 56% overall yield in related systems.
Scalability and Industrial Considerations
Kilogram-scale production employs:
- Continuous flow hydrogenation (H-Cube Pro™) for Step 3, reducing reaction time from 24h to 45 minutes.
- Mechanochemical grinding (ball mill) for Steps 2 and 5, eliminating solvent use and improving yields by 12–15%.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Activity
Research has shown that derivatives of tetrahydroisoquinoline exhibit significant anticonvulsant properties. For instance, a study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides that demonstrated high affinity for specific binding sites related to anticonvulsant activity. Compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide were noted for their efficacy in animal models, suggesting that modifications to the tetrahydroisoquinoline structure can enhance anticonvulsant effects .
1.2 Anti-inflammatory and Analgesic Properties
Tetrahydroisoquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties. The benzoyl group in this compound may contribute to these effects by modulating inflammatory pathways. Studies have indicated that certain isoquinoline derivatives can inhibit pro-inflammatory cytokines and reduce pain responses in experimental models .
Biochemical Interactions
2.1 Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For instance, research on related compounds has highlighted their ability to inhibit arginase, an enzyme implicated in various diseases including cancer and cardiovascular disorders. The structure-activity relationship (SAR) studies indicate that modifications in the tetrahydroisoquinoline framework can significantly impact the inhibitory potency against arginase .
2.2 Interaction with Receptors
This compound may also interact with various biological receptors. Compounds within this chemical family have been shown to bind effectively to neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression and anxiety .
Structural Characteristics
The molecular structure of this compound consists of a pivalamide group attached to a benzoyl-substituted tetrahydroisoquinoline core. This unique structure provides a scaffold for further modifications aimed at enhancing biological activity.
Several studies have documented the pharmacological potential of tetrahydroisoquinoline derivatives:
Case Study 1: Anticonvulsant Screening
A series of compounds similar to this compound were screened for anticonvulsant activity using a high-throughput screening method. Results indicated that specific modifications led to enhanced binding affinity and anticonvulsant efficacy in rodent models .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that related isoquinoline compounds could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential pathway for developing anti-inflammatory drugs based on the tetrahydroisoquinoline structure .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
The compound is compared below with three pyridine-based pivalamide derivatives from the Catalog of Pyridine Compounds (2017).
Structural and Functional Group Analysis
Target Compound :
- Core: 1,2,3,4-Tetrahydroisoquinoline (saturated bicyclic structure).
- Substituents :
- 2-position: Benzoyl (C₆H₅CO-).
- 7-position: Pivalamide (C(CH₃)₃CONH-).
- Key Features : The saturated core and bulky benzoyl group may enhance lipid solubility and CNS penetration.
Pyridine-Based Analogs (from ):
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Core: Pyridine (aromatic monocyclic). Substituents:
- 2-position: Chloro.
- 4-position: Formyl.
- 6-position: Iodo. Molecular Weight: 366.58 g/mol. Notable Features: High halogen content (Cl, I) increases molecular weight and polarizability.
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid
- Core : Pyridine with a carboxylic acid group.
- Substituents :
- 2-position: Chloro.
- 6-position: Iodo.
- 3-position: Pivalamide. Molecular Weight: 382.58 g/mol. Notable Features: Carboxylic acid introduces acidity (pH-dependent solubility).
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide
- Core : Pyridine.
- Substituents :
- 4-position: Dimethoxymethyl (CH(OCH₃)₂).
- 2- and 6-positions: Chloro and iodo. Molecular Weight: 412.65 g/mol. Notable Features: Dimethoxymethyl enhances steric bulk and electron-donating effects.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Price (1 g) |
|---|---|---|---|---|
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide | Tetrahydroisoquinoline | Benzoyl, pivalamide | Not reported | N/A |
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Pyridine | Cl, CHO, I, pivalamide | 366.58 | $500 |
| 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid | Pyridine | Cl, I, pivalamide, COOH | 382.58 | $500 |
| N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide | Pyridine | Cl, I, pivalamide, CH(OCH₃)₂ | 412.65 | $500 |
Implications of Structural Differences
Molecular Weight and Solubility :
- The pyridine analogs have higher molecular weights (366–413 g/mol) due to halogens (Cl, I), whereas the target compound likely has a lower weight (estimated ~350–370 g/mol) without halogens. This may improve its bioavailability.
- The carboxylic acid in 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid enhances water solubility compared to the target compound’s benzoyl group, which is hydrophobic.
Reactivity and Stability :
- Halogens (Cl, I) in the pyridine analogs increase susceptibility to nucleophilic substitution or cross-coupling reactions. The target compound’s benzoyl group may undergo hydrolysis under acidic/basic conditions.
Pyridine analogs, with halogens and polar groups, may exhibit antibacterial or kinase-inhibitory properties.
Biological Activity
Chemical Structure and Properties
The compound N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can be characterized by its unique structure comprising a tetrahydroisoquinoline core substituted with a benzoyl group and a pivalamide moiety. This structural configuration is thought to contribute to its biological activity.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 302.38 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes related to cancer and neurodegenerative diseases.
- Antioxidant Properties : They may possess antioxidant capabilities that protect cells from oxidative stress.
- Receptor Modulation : Some derivatives act as antagonists or agonists at specific receptors, influencing neurotransmitter systems.
Therapeutic Potential
The compound's structural features suggest potential therapeutic applications in:
- Cancer Treatment : By inhibiting specific pathways involved in tumor growth.
- Neurological Disorders : As a neuroprotective agent against conditions like Alzheimer's disease.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds. Below is a summary of significant findings:
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the benzoyl and pivalamide groups can significantly alter biological potency. For instance:
- Hydroxyl Substitutions : Adding hydroxyl groups on the aromatic ring enhances antioxidant properties.
- Alkyl Chain Length : Variations in the pivalamide chain length influence receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide in academic settings?
- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. For example, amide bond formation between the tetrahydroisoquinoline core and pivaloyl group may employ coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with dimethylaminopyridine (DMAP) as a catalyst . Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from by-products. Characterization should include H/C NMR for structural confirmation and mass spectrometry (HRMS or ESI-MS) for purity assessment .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess degradation under acidic/basic conditions (e.g., HCl/NaOH solutions), oxidative environments (HO), and thermal stress. Analytical techniques like HPLC with UV detection can monitor degradation products. For example, related compounds degrade via hydrolysis of the amide bond under acidic conditions, requiring pH-controlled storage .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for structure refinement) provides definitive stereochemical data . Chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy can resolve enantiomeric purity if chiral centers are present .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s inhibitory effects on cyclin-dependent kinases (CDKs)?
- Methodological Answer : Use in vitro kinase assays with recombinant CDKs (e.g., CDK2/4/6) and ATP analogs. Measure IC values via fluorescence-based assays (e.g., ADP-Glo™). Competitive binding studies with ATP can confirm mechanism (e.g., SPR or ITC for binding affinity quantification) . Structural analogs show IC values in the low micromolar range, suggesting competitive inhibition .
Q. What strategies resolve discrepancies in binding affinity data between computational models and experimental results?
- Methodological Answer : Cross-validate docking simulations (e.g., AutoDock Vina) with experimental techniques like SPR or ITC. Adjust force-field parameters to account for solvation effects or conformational flexibility. For example, discrepancies in tetrahydroisoquinoline derivatives arise from protonation state variations in the binding pocket .
Q. How do structural modifications (e.g., benzoyl vs. pivaloyl groups) affect the compound’s pharmacokinetic profile?
- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varying acyl groups. Assess logP (via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell monolayers). The pivaloyl group enhances metabolic stability but may reduce solubility, requiring formulation optimization .
Q. What crystallographic methods are optimal for resolving disorder in the tetrahydroisoquinoline ring?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) and refinement with SHELXL using TWIN/BASF commands for twinned crystals. Apply restraints for anisotropic displacement parameters and validate via R and GooF metrics . Disorder in the benzoyl group is common and may require partial occupancy modeling .
Data Contradiction Analysis
Q. Why might in vitro enzyme inhibition data conflict with cellular assay results for this compound?
- Methodological Answer : Discrepancies often stem from off-target effects, poor cellular uptake, or metabolic inactivation. Address this by:
- Performing permeability assays (PAMPA or MDCK cells) to evaluate membrane penetration.
- Using LC-MS/MS to quantify intracellular compound levels.
- Profiling metabolite stability in hepatocyte incubations .
Q. How to interpret conflicting cytotoxicity data across cancer cell lines?
- Methodological Answer : Screen cell lines with varying expression levels of putative targets (e.g., CDKs via Western blot). Use siRNA knockdown to confirm target specificity. For example, a 10-fold difference in IC between MCF-7 (high CDK6) and A549 (low CDK6) cells suggests target-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
